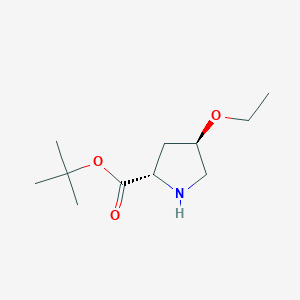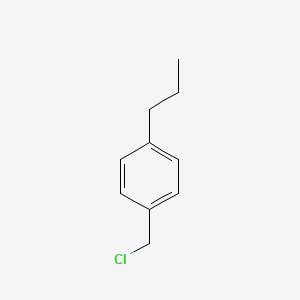
1-(Chloromethyl)-4-propylbenzene
Descripción general
Descripción
“1-(Chloromethyl)-4-propylbenzene” is a type of organic compound. It belongs to the class of compounds known as chloromethyl arenes . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chloromethyl group (CH2Cl) and a propyl group (C3H7) attached to it . The exact 3D structure may require more advanced techniques like X-ray crystallography or NMR spectroscopy for accurate determination .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- The synthesis and functionalization of polymers and organic compounds are significant applications. For instance, hydrophobic hypercrosslinked polymers, such as those with a poly(4-tert-butylstyrene-styrene-divinylbenzene) matrix, have been developed as adsorbents for removing volatile organic compounds from gas streams, highlighting their utility in environmental remediation efforts (Long et al., 2011). Furthermore, the synthesis of isotactic poly(propylene) containing pendant styrene groups demonstrates the versatility of such compounds in creating functionalized polymers for advanced material applications (Zou et al., 2004).
Electrosynthesis and Electrochemical Sensing
- Electrosynthetic routes and electrochemical sensing using related compounds have been explored. For example, the electrochemical sensing of 1-chloro-2,4-dinitrobenzene using magnetic molecularly imprinted polymer particles showcases the potential of these materials in developing sensitive and selective analytical methods (Ruiz-Córdova et al., 2018). Additionally, studies on the oxidation of n-propylbenzene provide insights into the reaction mechanisms of related compounds, which is crucial for understanding their behavior in various chemical processes (Dagaut et al., 2002).
Advanced Materials Development
- The development of advanced materials, such as novel polyimides with low dielectric constants and high organosolubility, indicates the importance of chloromethylated compounds in electronics and materials science. These materials, derived from unsymmetric bis(aminophenoxy)benzenes, exemplify the role of functionalized benzene derivatives in creating high-performance polymers (Chern & Tsai, 2008).
Environmental Remediation
- In environmental remediation, carbazole-bearing porous organic polymers with a mulberry-like morphology have been shown to exhibit ultrahigh iodine vapor adsorption performance, underscoring the potential of chloromethylated and propyl-substituted benzene derivatives in addressing environmental pollution and hazards (Xiong et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-4-propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNQJCQAQWYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3166-97-0 | |
| Record name | 1-(chloromethyl)-4-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

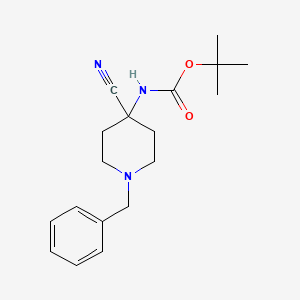
![7-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2655927.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2655928.png)
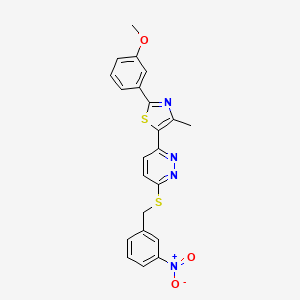
![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)
![N-methyl-6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)
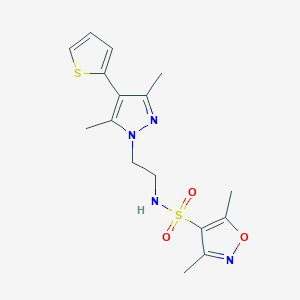
![N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2655939.png)
![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655940.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-2-carboxylic acid](/img/structure/B2655941.png)

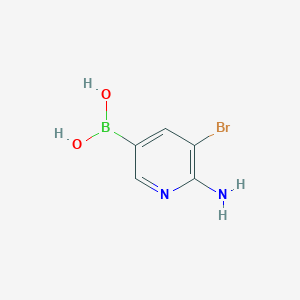
![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)
